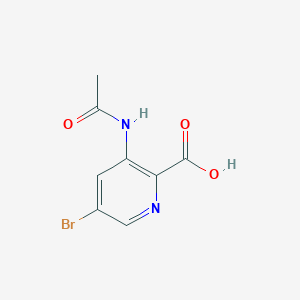

5-Bromo-3-acetamidopyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

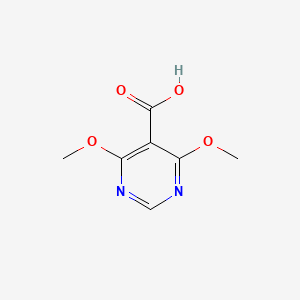

5-Bromo-3-acetamidopyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1820704-68-4 . It has a molecular weight of 259.06 . The IUPAC name for this compound is 3-acetamido-5-bromopicolinic acid .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-acetamidopyridine-2-carboxylic acid is 1S/C8H7BrN2O3/c1-4(12)11-6-2-5(9)3-10-7(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.06 . The InChI code provides information about its molecular structure .Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid has been investigated. This process, carried out in an ionic liquid, avoids the use of volatile and toxic solvents, catalysts, and additional supporting electrolytes. The ionic liquid was successfully recycled, with 6-aminonicotinic acid obtained in 75% yield and 100% selectivity under optimized conditions (Feng et al., 2010).

Ligand Synthesis for Complexation

The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid from a pivotal 5′-methyl-6-bromo-2,2′-bipyridine building block has been described. This process leads to ligands well-suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Novel Pyridine Derivatives Synthesis

A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This includes investigations into the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives, highlighting the potential of these compounds for further biological applications (Ahmad et al., 2017).

properties

IUPAC Name |

3-acetamido-5-bromopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)11-6-2-5(9)3-10-7(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLNSHYNHDMKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-acetamidopyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2647032.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)

![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)